
4-(Bromoethynyl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromoethynyl)-1,1’-biphenyl is an organic compound characterized by the presence of a bromoethynyl group attached to a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromoethynyl)-1,1’-biphenyl typically involves the bromination of ethynylbiphenyl. One common method is the reaction of phenylacetylene with bromine in the presence of a base such as sodium hydroxide. The reaction is carried out in a cold solution to control the exothermic nature of the bromination process .
Industrial Production Methods: Industrial production of 4-(Bromoethynyl)-1,1’-biphenyl may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Bromoethynyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromoethynyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while coupling reactions can produce extended aromatic systems.
Aplicaciones Científicas De Investigación
4-(Bromoethynyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 4-(Bromoethynyl)-1,1’-biphenyl involves its interaction with specific molecular targets. The bromoethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, influencing biological pathways .
Comparación Con Compuestos Similares
4-(Ethynyl)-1,1’-biphenyl: Lacks the bromine atom, resulting in different reactivity.
4-(Bromoethynyl)-naphthalene: Similar structure but with a naphthalene core instead of biphenyl.
4-(Bromoethynyl)-benzene: Simplified structure with a single benzene ring.
Uniqueness: 4-(Bromoethynyl)-1,1’-biphenyl is unique due to the presence of both the bromo and ethynyl groups, which confer distinct reactivity and potential for diverse applications. Its biphenyl core provides additional stability and versatility in chemical synthesis.
Propiedades
Fórmula molecular |
C14H9Br |
|---|---|
Peso molecular |
257.12 g/mol |
Nombre IUPAC |
1-(2-bromoethynyl)-4-phenylbenzene |
InChI |
InChI=1S/C14H9Br/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H |
Clave InChI |
XGABZAGUDFNSKY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C#CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


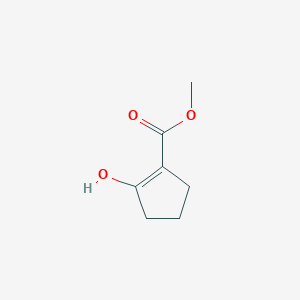
![tert-Butyl 5-formyl-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B15229876.png)
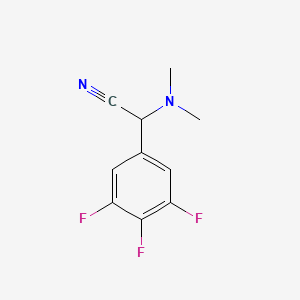
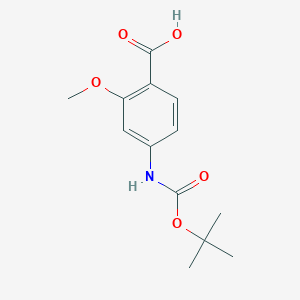

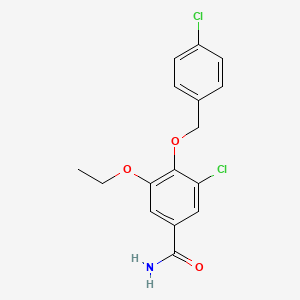
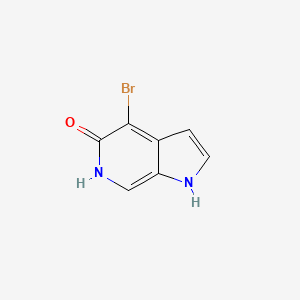
![2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B15229901.png)
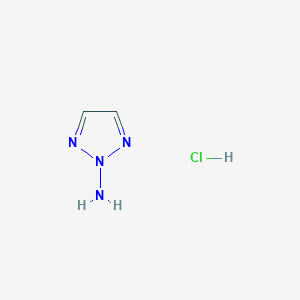
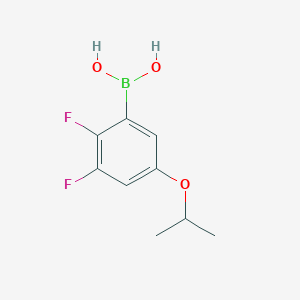
![(7S,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15229926.png)
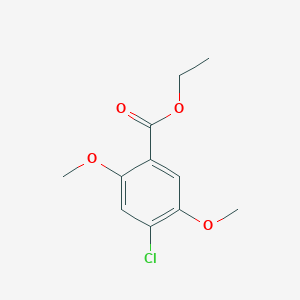
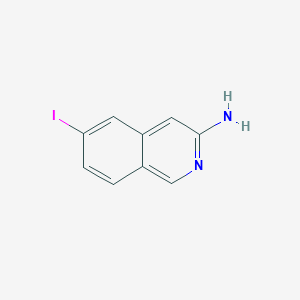
![Benzyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B15229936.png)
